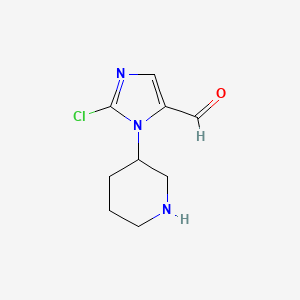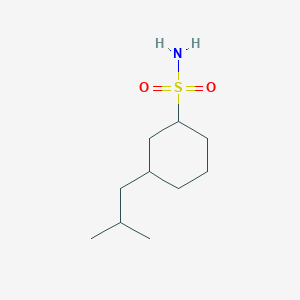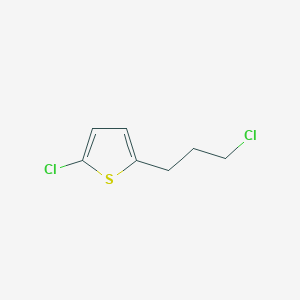
5,8-Difluoro-2,3-dimethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluoro-2,3-dimethylquinoxaline is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈F₂N₂ and a molecular weight of 194.18 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in pharmaceuticals, dyes, and other industrial uses .
Preparation Methods
The synthesis of 5,8-Difluoro-2,3-dimethylquinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method is the reaction of 2,3-diaminotoluene with 1,2-difluorobenzil under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
5,8-Difluoro-2,3-dimethylquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Difluoro-2,3-dimethylquinoxaline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed antibacterial and antifungal activities . The fluorine atoms in the compound enhance its binding affinity to these targets, making it more effective compared to non-fluorinated analogs .
Comparison with Similar Compounds
5,8-Difluoro-2,3-dimethylquinoxaline can be compared with other similar compounds such as:
2,3-Dimethylquinoxaline: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
5,8-Difluoroquinoxaline: Similar fluorination pattern but without the methyl groups, affecting its overall properties.
2,3-Difluoroquinoxaline: Fluorinated at different positions, leading to variations in its chemical and biological behavior.
The unique combination of fluorine and methyl groups in this compound makes it a valuable compound for various applications, offering distinct advantages over its analogs .
Properties
Molecular Formula |
C10H8F2N2 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5,8-difluoro-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C10H8F2N2/c1-5-6(2)14-10-8(12)4-3-7(11)9(10)13-5/h3-4H,1-2H3 |
InChI Key |
GYEIOABUQGIMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13212389.png)

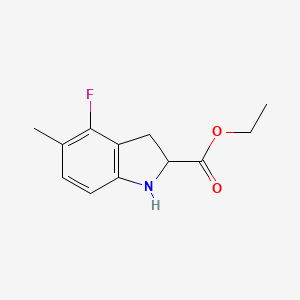
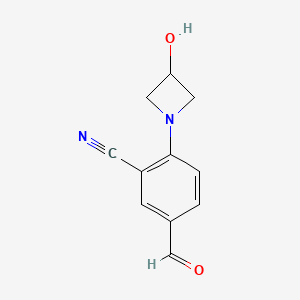
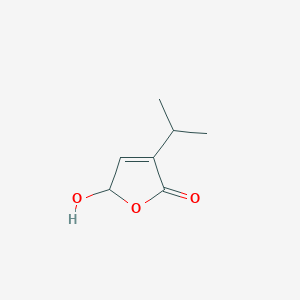
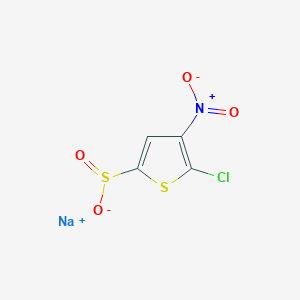
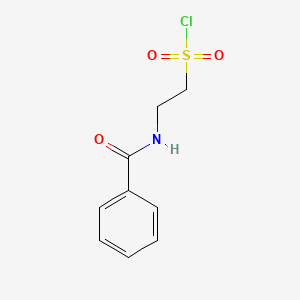
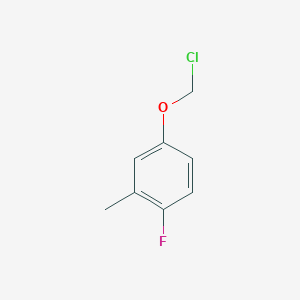
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13212459.png)
![Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B13212460.png)
